molecular formula C66H101N23O17 B612451 Compstatin control peptide

Compstatin control peptide

货号: B612451
分子量: 1488.7 g/mol
InChI 键: SAJZITDYWAOPDD-LSPMIEDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compstatin 对照肽是一种环状十三肽,以其对补体系统,特别是针对中央成分 C3 的强抑制效应而闻名。 它最初是通过噬菌体展示文库发现的,由于其调节人体补体系统的能力,在临床应用中显示出巨大潜力 .

作用机制

Compstatin 对照肽通过与补体系统中央成分 C3 结合来发挥作用。这种结合阻止了 C3 分裂成其活性片段 C3a 和 C3b,从而抑制了补体级联反应的下游活化。 抑制 C3 活化对于阻止膜攻击复合物的形成和随后的炎症反应至关重要 .

类似化合物:

独特性: Compstatin 对照肽在其靶向中央成分 C3 的能力方面是独一无二的,与靶向 C5 的依库丽单抗和拉武利单抗等化合物相比,它对补体系统的抑制作用更广泛。 这种更广泛的抑制使 Compstatin 成为治疗更广泛的补体介导疾病的有希望的候选者 .

生化分析

Biochemical Properties

The Compstatin control peptide binds to C3 in a reversible manner and inhibits the convertase-mediated cleavage of C3 to C3a and C3b . This interaction is highly selective and does not occur with other complement components . The binding of this compound to C3 prevents the essential conversion of C3 to C3b, impairing all initiation, amplification, and terminal pathways of complement .

Cellular Effects

The this compound has been shown to effectively prevent hemolysis and opsonization of paroxysmal nocturnal hemoglobinuria (PNH) erythrocytes in vitro . By inhibiting C3 activation, it prevents the deposition of C3 fragments on PNH erythrocytes . This can lead to a reduction in clinically meaningful extravascular hemolysis .

Molecular Mechanism

The molecular mechanism of action of the this compound involves binding to C3 and inhibiting its activation . This prevents the formation of the C3 convertase and the subsequent cleavage of C3 into C3a and C3b . This mechanism of action is unique to the this compound and does not involve any other complement components .

Temporal Effects in Laboratory Settings

The effects of the this compound have been studied over time in laboratory settings. It has been shown to have a prolonged elimination half-life of more than 5 days . It may potentially affect the plasma levels of C3 .

Dosage Effects in Animal Models

In animal models, the this compound has been shown to have dose-dependent effects. It efficiently prevents hemolysis and opsonization of PNH erythrocytes at a concentration of approximately 4 µM, with full inhibition observed at 6 µM .

Metabolic Pathways

The this compound is involved in the complement activation pathway, where it binds to C3 and inhibits its activation . This prevents the formation of the C3 convertase and the subsequent cleavage of C3 into C3a and C3b .

Transport and Distribution

It is known that it binds to C3 in a reversible manner .

准备方法

合成路线和反应条件: Compstatin 对照肽是使用固相肽合成 (SPPS) 合成的。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。Compstatin 的环状结构是通过半胱氨酸残基之间形成二硫键实现的。 反应条件通常涉及使用保护基团来防止不必要的副反应,以及使用偶联试剂,如 N,N'-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成 .

工业生产方法: Compstatin 对照肽的工业生产遵循与实验室合成类似的原理,但规模更大。自动肽合成器用于确保高产率和纯度。 最终产品经过严格的纯化过程,包括高效液相色谱 (HPLC),以去除任何杂质 .

化学反应分析

反应类型: Compstatin 对照肽由于其肽的性质,主要进行取代反应。二硫键形成是其合成中的关键反应。 此外,它可以在酸性或碱性条件下发生水解,导致肽键断裂 .

常用试剂和条件:

主要产物: 这些反应的主要产物是环状 Compstatin 对照肽本身。 水解会导致形成更小的肽片段 .

科学研究应用

Autoimmune and Inflammatory Diseases

Compstatin has shown promise in treating various autoimmune and inflammatory diseases. It has been evaluated in models of rheumatoid arthritis and systemic lupus erythematosus, where it effectively reduced complement-mediated tissue damage . The peptide's ability to inhibit complement activation has also been explored in conditions like multiple sclerosis and Alzheimer's disease .

Transplantation

In transplantation medicine, compstatin has been tested for its ability to prevent hyperacute rejection in xenotransplantation models. Studies demonstrated that compstatin significantly prolonged the survival of transplanted organs by inhibiting complement activation during the early phases of rejection .

Age-Related Macular Degeneration

Compstatin's clinical potential is highlighted by its evaluation in age-related macular degeneration (AMD). Clinical trials have been initiated to assess its efficacy in reducing complement-mediated damage in retinal tissues associated with AMD .

Research Applications

Compstatin serves as an invaluable tool for studying the complement system's role in various biological processes. Its specificity for human C3 allows researchers to dissect complement-related mechanisms in human diseases without interference from non-human complement systems.

Case Studies

  • Xenograft Models : In porcine-to-human kidney perfusion models, compstatin significantly inhibited complement activation, leading to prolonged graft survival .
  • Extracorporeal Circulation : In studies involving extracorporeal circuits, compstatin effectively inhibited the generation of C3a and sC5b-9 complexes, demonstrating its utility in preventing complement activation during surgical procedures .
  • In Vitro Studies : Recent studies have designed new compstatin analogs that exhibit improved solubility and potency. These analogs were tested for their ability to inhibit complement activation in hemolytic assays and ELISAs, showing promising results that could lead to more effective therapies .

Structural Optimization

Research efforts have focused on optimizing compstatin's structure to enhance its therapeutic efficacy. Modifications such as N-terminal extensions and non-natural amino acids have been introduced to improve solubility and binding affinity while maintaining inhibitory activity against C3 .

Comparative Data on Compstatin Variants

Peptide VariantBinding Affinity (nM)Inhibitory ActivitySolubility
Compstatin60-130HighModerate
meW4A9<1Very HighLow
New Analog 1<1HighHigh
New Analog 210-20ModerateVery High

相似化合物的比较

Uniqueness: Compstatin control peptide is unique in its ability to target the central component C3, providing a broader inhibition of the complement system compared to compounds like eculizumab and ravulizumab, which target C5. This broader inhibition makes compstatin a promising candidate for treating a wider range of complement-mediated diseases .

生物活性

Compstatin is a cyclic peptide that serves as a potent inhibitor of complement component C3, crucial in regulating the complement system, which plays a vital role in immune responses. The Compstatin control peptide is utilized primarily for experimental purposes, serving as a reference for studying the biological activity of Compstatin itself. This article delves into the biological activity of Compstatin and its control peptide, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Compstatin binds specifically to the complement component C3, inhibiting its activation and subsequent downstream effects. This inhibition prevents the cleavage of C3 into C3a and C3b, crucial mediators in the complement cascade. The binding mechanism is characterized by:

  • Selective Binding : Compstatin exhibits a high affinity for primate C3 but does not bind effectively to lower mammalian species' C3 components .
  • Biphasic Binding Kinetics : The interaction between Compstatin and primate C3 follows a biphasic model, indicating complex binding dynamics that are essential for its inhibitory function .

Comparative Efficacy

Compstatin’s efficacy varies across species. Studies have shown that it effectively inhibits human and non-human primate complements but fails to inhibit mouse or rat complements due to differences in the binding site structure .

Table 1: IC50 Values for Compstatin Across Different Species

SpeciesIC50 (µM)Binding Affinity (nM)
Human6560-130
BaboonVariesSimilar to human
Mouse>100No significant binding
Rat>100No significant binding

Research Findings

Recent studies have focused on enhancing the properties of Compstatin through structural modifications. For instance, new peptides derived from Compstatin have shown improved aqueous solubility and potency compared to the original peptide. Modifications at specific amino acid positions have yielded peptides with IC50 values significantly lower than those of previous iterations .

Table 2: Comparison of Modified Compstatin Peptides

Peptide NameModificationsIC50 (µM)Aqueous Solubility
meW4A9Positions 4 and 96Moderate
W4A9Positions 4 and 97Low
New Peptide 1N-terminal extension5High
New Peptide 2Non-natural amino acids at positions 4 & 94High

Clinical Relevance

Compstatin has been evaluated in several clinical contexts, particularly concerning diseases characterized by complement dysregulation such as age-related macular degeneration (AMD) and autoimmune disorders. In preclinical models, Compstatin has demonstrated:

  • Inhibition of Complement-Mediated Damage : In animal models of AMD, administration of Compstatin resulted in reduced retinal damage due to complement activation .
  • Safety Profile : Studies involving non-human primates indicated that Compstatin is safe and effective at inhibiting complement activation without significant adverse effects .

Future Directions

The ongoing research aims to further refine Compstatin's structure to enhance its therapeutic potential. The introduction of non-natural amino acids has opened avenues for developing more potent analogs with better pharmacokinetic properties .

属性

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZITDYWAOPDD-LSPMIEDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H101N23O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。